1-(2,2-dimethoxyethyl)-1H-pyrazole
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Overview
Description
1-(2,2-Dimethoxyethyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2,2-dimethoxyethyl group in this compound adds unique chemical properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethoxyethyl)-1H-pyrazole typically involves the reaction of 2,2-dimethoxyethane-1-amine with pyrazole derivatives. One common method includes the use of acid catalysts to facilitate the reaction. For example, the reaction can be carried out in the presence of hydrochloric acid at room temperature, followed by reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethoxyethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-1H-pyrazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-(2,2-dimethoxyethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)-4-pyridone: Another nitrogen-containing heterocycle with similar synthetic routes and applications.
1-(2,2-Dimethoxyethyl)urea: Known for its use in the synthesis of imidazolidin-2-ones.
2,2-Dimethoxyethane-1-amine: A precursor in the synthesis of various nitrogen-containing heterocycles
Uniqueness: 1-(2,2-Dimethoxyethyl)-1H-pyrazole stands out due to its unique combination of the pyrazole ring and the 2,2-dimethoxyethyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-10-7(11-2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEUOHXVZSLNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CC=N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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